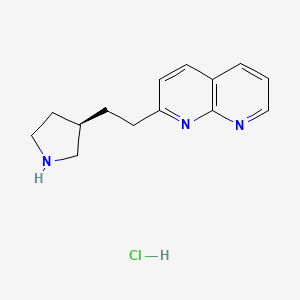
(R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine moiety. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the naphthyridine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolidinone: A five-membered lactam with diverse biological activities
Uniqueness
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is unique due to its combination of a pyrrolidine ring and a naphthyridine moiety, which imparts specific chemical and biological properties not found in simpler heterocycles like pyridine or pyrrole.
Propriétés
Formule moléculaire |
C14H18ClN3 |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;1H/t11-;/m1./s1 |
Clé InChI |
DEUBLEDZVSUZAN-RFVHGSKJSA-N |
SMILES isomérique |
C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
SMILES canonique |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



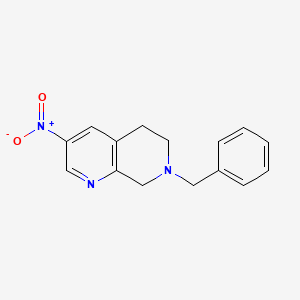
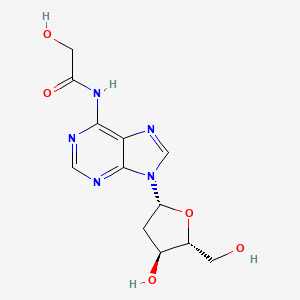
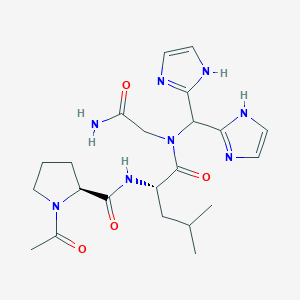


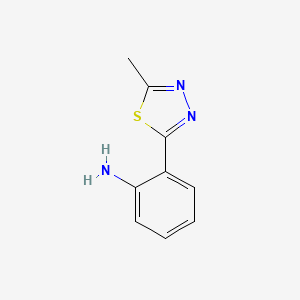
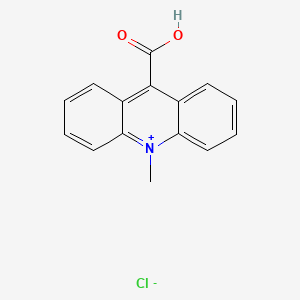
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

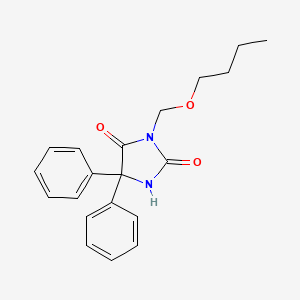
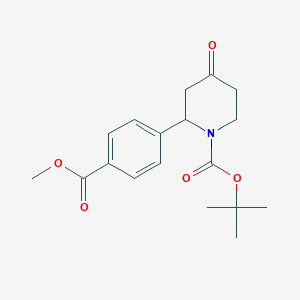
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

